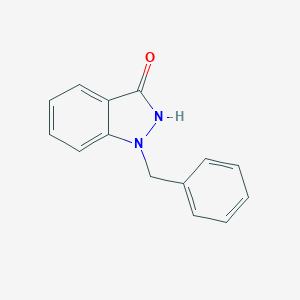

1-Benzyl-3-hydroxy-1H-indazole

Descripción general

Descripción

La 1-Bencil-1,2-dihidro-indazol-3-ona es un compuesto heterocíclico que pertenece a la familia de las indazoles. Las indazoles son conocidas por su amplia gama de actividades biológicas, incluidas las propiedades antiinflamatorias, antimicrobianas y anticancerígenas

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 1-Bencil-1,2-dihidro-indazol-3-ona se puede sintetizar a través de varios métodos. Un enfoque común implica la condensación de alcohol o-nitrobencílico con hidrazina, seguida de ciclación en condiciones ácidas . Otro método incluye la generación fotoquímica de o-nitrosobenzaldehído a partir de alcohol o-nitrobencílico, que luego se cicla para formar el compuesto deseado .

Métodos de producción industrial: La producción industrial de 1-Bencil-1,2-dihidro-indazol-3-ona típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores de metales de transición, como el cobre o la plata, puede mejorar la eficiencia del proceso de ciclación .

Análisis De Reacciones Químicas

Tipos de reacciones: La 1-Bencil-1,2-dihidro-indazol-3-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar 1-bencil-3-hidroxi-1H-indazol.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.

Sustitución: El grupo bencilo se puede sustituir por otros grupos funcionales, como halógenos o grupos alquilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Las reacciones de halogenación generalmente utilizan reactivos como bromo o cloro en presencia de un catalizador.

Principales productos formados:

Oxidación: 1-Bencil-3-hidroxi-1H-indazol.

Reducción: Derivados de bencilamina.

Sustitución: Varios derivados de indazol sustituidos.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-Benzyl-3-hydroxy-1H-indazole serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting cancer. Its unique structure allows for modifications that enhance biological activity. Notable applications include:

- Anti-Cancer Agents : The compound has been studied for its potential role in developing new anti-cancer drugs due to its ability to interact with specific biological targets involved in cancer cell proliferation and survival .

- Inflammatory Diseases : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other degenerative diseases .

Biological Research

In biological research, this compound is utilized to investigate cellular processes:

- Cellular Mechanisms : Studies have shown that this compound can influence signaling pathways in cancer cell lines, providing insights into the mechanisms of tumorigenesis and potential therapeutic targets .

- Drug Interaction Studies : It is often used to assess drug interactions at the cellular level, contributing to the understanding of pharmacodynamics and pharmacokinetics .

Material Science

The compound's favorable electronic properties make it a candidate for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Research is ongoing into the use of this compound in developing advanced materials for OLED technology, which could lead to more efficient and versatile lighting solutions .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for various techniques:

- Calibration Standards : It is used to calibrate instruments and validate methods for detecting similar compounds, ensuring accuracy in quantitative analyses .

Cosmetic Formulations

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations:

- Skincare Products : The compound shows potential benefits in protecting skin from oxidative stress, making it an attractive ingredient for anti-aging products .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction through the activation of specific caspases.

Case Study 2: Material Science Application

Research conducted by a leading materials science institute explored the use of this compound in OLEDs. The findings indicated that incorporating this compound improved light efficiency and stability compared to traditional materials.

Mecanismo De Acción

El mecanismo de acción de la 1-Bencil-1,2-dihidro-indazol-3-ona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que inhibe la actividad de ciertas enzimas involucradas en la inflamación y la proliferación de células cancerosas . La capacidad del compuesto para modular estas vías lo convierte en un candidato prometedor para aplicaciones terapéuticas.

Compuestos similares:

- 1-Bencil-3-hidroxi-1H-indazol

- Ácido 1-metil-1H-indazol-4-acético

- Ácido 2-(1-metil-1H-indazol-4-il) propanoico

Comparación: La 1-Bencil-1,2-dihidro-indazol-3-ona es única debido a su sustitución bencílica específica, que confiere propiedades químicas y biológicas distintas. En comparación con otros derivados de indazol, exhibe una gama más amplia de actividades biológicas y una mayor potencia en ciertas aplicaciones .

Comparación Con Compuestos Similares

- 1-Benzyl-3-hydroxy-1H-indazole

- 1-Methyl-1H-indazole-4-acetic acid

- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid

Comparison: 1-Benzyl-1,2-dihydro-indazol-3-one is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it exhibits a broader range of biological activities and higher potency in certain applications .

Actividad Biológica

1-Benzyl-3-hydroxy-1H-indazole (CAS: 2215-63-6) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique indazole structure with a hydroxymethyl substitution at the third position, enhancing its solubility and biological activity compared to other indazole derivatives. Its molecular formula is , which contributes to its hydrophilic nature, making it suitable for various pharmaceutical applications.

Antimicrobial Activity

Indazole derivatives are also noted for their antimicrobial properties. The presence of the benzyl and hydroxymethyl groups in this compound may enhance its interaction with microbial targets, although specific studies are required to confirm this activity.

Modulation of Biochemical Pathways

Initial studies indicate that this compound can act as a modulator in biochemical pathways, potentially influencing receptor interactions and enzyme activities. This modulation could lead to various physiological responses, making it a candidate for further therapeutic exploration.

Case Studies

Although direct case studies on this compound are sparse, related research provides insights into its potential applications:

- Study on Indazole Derivatives : A study highlighted the anticancer effects of various indazole derivatives, suggesting that compounds with similar structures could also possess significant anti-tumor activity .

- Pharmacological Relevance : Research on G-protein coupled receptors (GPCRs) indicates that compounds like this compound may interact with these receptors, influencing pathways critical for cancer progression and inflammation .

Comparative Analysis

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Benzyl-2-methylindole | Indole structure with a methyl group | Exhibits different pharmacological profiles |

| 3-Hydroxyindole | Hydroxyl group on the indole ring | Known for its role in melanin synthesis |

| 2-Benzylindole | Benzyl group attached at the second position | Potential anti-cancer properties |

| This compound | Hydroxymethyl substitution at third position | Enhanced solubility and biological activity |

Safety and Handling

As with many chemical compounds, safety precautions must be observed when handling this compound. It is classified as an irritant and can cause eye, skin, and respiratory tract irritation. Proper protective equipment should be used to mitigate exposure risks .

Propiedades

IUPAC Name |

1-benzyl-2H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPJFDSMKWLOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13185-09-6 (hydrochloride salt) | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30176681 | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200912 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2215-63-6 | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2215-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5ZXN63Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-Benzyl-1H-indazol-3-ol in pharmaceutical analysis?

A1: 1-Benzyl-1H-indazol-3-ol is a significant impurity found in pharmaceutical formulations containing Benzydamine hydrochloride, a non-steroidal anti-inflammatory drug. [, , ] Accurate quantification of this impurity is crucial for quality control and ensuring the safety and efficacy of Benzydamine-containing medications. [, ]

Q2: Are there any established analytical methods for detecting and quantifying 1-Benzyl-1H-indazol-3-ol in pharmaceutical formulations?

A2: Yes, researchers have developed a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Benzydamine hydrochloride and five of its impurities, including 1-Benzyl-1H-indazol-3-ol, in oral collutory formulations. [, ] This method employs a Gemini C18 column, a mobile phase comprising acetonitrile, methanol, and ammonium carbonate buffer, and UV detection at 218 nm. [, ]

Q3: Beyond its presence as an impurity, has 1-Benzyl-1H-indazol-3-ol been investigated for any other applications?

A3: Yes, 1-Benzyl-1H-indazol-3-ol has been explored as a starting material in organic synthesis. Studies have demonstrated its reactivity with difluorocarbene, resulting in both N- and O-alkylation products. [, ] This reactivity highlights its potential for developing novel compounds with possible biological activities.

Q4: Has 1-Benzyl-1H-indazol-3-ol been complexed with metals for potential biological applications?

A4: Research has explored the use of 1-Benzyl-1H-indazol-3-ol as a ligand in copper(II) complexes. [] These complexes, incorporating ligands like 2,2′-bipyridyl and 1,10-phenanthroline, have undergone characterization using various spectroscopic techniques (FTIR, EPR, HRMS) and electrochemical methods (cyclic voltammetry). [] Preliminary investigations suggest these copper(II) derivatives interact with DNA and BSA and exhibit promising anticancer activity against MCF7 cell lines. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.